1H-Pyrrole, diphenyl-
Description
Historical Context and Evolution of Pyrrole (B145914) Chemistry with Diphenyl Substituents
The journey of pyrrole chemistry began in the 19th century, with the isolation of the parent compound from bone oil. However, the synthesis of specifically diphenyl-substituted pyrroles is a more recent development. Early methods for preparing pyrroles were often harsh and lacked regioselectivity, making the synthesis of specific isomers like 1,2-diphenylpyrrole (B14761266) or 2,5-diphenylpyrrole challenging.
A significant breakthrough came with the development of new synthetic methodologies in the 20th century. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, provided a more direct route to substituted pyrroles. Another key method involves the dehydrogenation of 2,4-diphenyl-2-pyrroline. orgsyn.org More contemporary approaches, such as metal-catalyzed cross-coupling reactions and multi-step condensation reactions, have further expanded the synthetic toolkit, allowing for the precise and efficient construction of complex diphenylpyrrole derivatives. ontosight.ai The evolution of these synthetic strategies has been instrumental in enabling the exploration of the structure-activity relationships of these compounds.
Significance of Diphenylpyrrole Scaffolds in Modern Chemical Science
The diphenylpyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the investigation of diphenylpyrrole derivatives for a wide range of therapeutic applications. nih.gov For instance, certain 1,5-diphenylpyrrole derivatives have shown promising in vitro efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org Researchers have focused on modifying the phenyl rings and other substituents to improve the compounds' physicochemical properties and drug-like characteristics. plos.org Other studies have explored the potential of 1,2-diphenylpyrrole derivatives as antitumor agents. medicamentos-innovadores.org
Beyond medicinal chemistry, diphenylpyrrole scaffolds are also finding applications in materials science. The presence of the phenyl groups enhances the π-conjugation of the pyrrole ring system, leading to interesting photophysical properties. This has led to the development of diphenylpyrrole-containing molecules for use as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, diketopyrrolopyrrole (DPP) dyes, which contain a fused diphenylpyrrole core, are known for their strong fluorescence and high stability. researchgate.net
| Diphenylpyrrole Derivative | Area of Application | Key Research Finding |
| 1,5-Diphenylpyrroles | Medicinal Chemistry (Antitubercular) | Showed high in vitro efficacy against M. tuberculosis; modifications improved drug-like properties. plos.org |
| 1,2-Diphenylpyrroles | Medicinal Chemistry (Anticancer) | Investigated as potential antitumor compounds. medicamentos-innovadores.org |
| Diketopyrrolopyrrole (DPP) | Materials Science (Organic Electronics) | Exhibit strong fluorescence and high stability, suitable for OLEDs. researchgate.net |
| 3,4-diphenyl-1H-pyrrole-2,5-dione | Medicinal Chemistry | Explored for various biological activities. smolecule.com |
Current Research Trajectories and Future Prospects of Diphenylpyrrole Derivatives
Current research on diphenylpyrrole derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. A major trend is the development of more efficient and sustainable synthetic methods to access these compounds. mdpi.com This includes the use of greener solvents and catalysts to minimize environmental impact.
In the realm of medicinal chemistry, the focus is on designing diphenylpyrrole derivatives with enhanced potency and selectivity for their biological targets. This involves a combination of traditional medicinal chemistry approaches and modern computational techniques to guide drug design. ontosight.ai For example, researchers are exploring the use of diphenylpyrroles as inhibitors of specific enzymes involved in disease pathways. researchgate.net There is also significant interest in developing these compounds as novel antibacterial and antifungal agents to combat the growing problem of antimicrobial resistance. researchgate.netnih.gov
In materials science, the future of diphenylpyrrole derivatives looks bright. Researchers are working on fine-tuning their electronic and optical properties by introducing different functional groups onto the diphenylpyrrole scaffold. This could lead to the development of next-generation organic electronic devices with improved performance and stability. The exploration of diphenylpyrrole-based polymers and supramolecular assemblies is also a promising avenue for creating new functional materials with tailored properties. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
103837-23-6 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H13N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-12,17H |
InChI Key |
UOAAGYZRGAGSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrole, Diphenyl Analogues
Multicomponent Reaction Strategies in Diphenylpyrrole Synthesis
A prominent example of an MCR for diphenylpyrrole synthesis is the Paal-Knorr condensation. journalcra.comwikipedia.org This reaction traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org For the synthesis of 2,5-diphenyl-1H-pyrrole analogues, benzoin (B196080) can be reacted with primary aromatic amines, followed by condensation with a compound like malononitrile (B47326) to yield polysubstituted diphenylpyrroles. journalcra.comscholarsresearchlibrary.com For instance, 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles have been efficiently synthesized using this approach. journalcra.comscholarsresearchlibrary.com The reaction proceeds through an α-amino ketone intermediate which is then condensed without isolation. journalcra.comscholarsresearchlibrary.com
Another MCR approach involves the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, which has been shown to produce polysubstituted pyrroles in good yields using catalysts like natural hydroxyapatite. researchgate.net The synthesis of 3-acetyl-2,5-dimethyl-1,4-diphenylpyrrole has been achieved through a multicomponent reaction, showcasing the versatility of this strategy. researchgate.net These MCRs provide a powerful platform for generating a library of diversely substituted diphenylpyrrole analogues. rsc.orgrsc.org
Catalytic Approaches for Diphenylpyrrole Formation
Catalysis has revolutionized organic synthesis, and the formation of diphenylpyrroles is no exception. Both transition metal catalysis and organocatalysis have been successfully employed to construct the pyrrole (B145914) ring with high efficiency and selectivity.
Transition Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Rhodium(III), Ruthenium, Palladium Catalysis)
Transition metals are powerful catalysts for a variety of transformations leading to pyrrole formation. organic-chemistry.org
Rhodium(III) Catalysis: Rhodium(III)-catalyzed reactions have emerged as a potent tool for synthesizing pyrrole derivatives. nih.govnih.gov These reactions often proceed through chelation-assisted C-H bond activation and subsequent N-annulation. nih.gov For example, the reaction of allylamines with alkenes in the presence of a Rh(III) catalyst can generate pyrrole structures. nih.gov Another strategy involves the rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, which can produce a mixture of 3,4- and 2,4-disubstituted pyrroles. d-nb.infobeilstein-journals.org This method is significant as it provides access to 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to achieve through other means. d-nb.info
Ruthenium Catalysis: Ruthenium catalysts have been utilized in the [2+2+1] cycloaddition of α,ω-diynes to synthesize fused pyrrole systems. d-nb.info This method allows for the synthesis of N-alkyl, N-aryl, and even N-H pyrroles. d-nb.info Ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones has also been developed to produce lactone-fused pyrroles. scispace.com
Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-C and C-N bond formation. The synthesis of 2,5-diarylpyrroles can be achieved through palladium-catalyzed C-H activation and arylation of N-substituted pyrroles. researchgate.net This approach has been successfully applied using simple palladium salts or palladium nanoparticles as catalysts. researchgate.net Furthermore, palladium catalysis enables the synthesis of N-vinyl pyrroles from the reaction of azaheterocycles with vinyl triflates. nih.gov A mild route to pyrroles involves the palladium-catalyzed synthesis of münchnones from alpha-amidoethers. nih.gov
| Catalyst | Reactants | Product | Reference |
| Rhodium(III) | Allylamines, Alkenes | Pyrrole derivatives | nih.gov |
| Rhodium(II) | N-perfluoroalkyl-1,2,3-triazoles, Terminal alkynes | 3,4- and 2,4-disubstituted pyrroles | d-nb.info |
| Ruthenium | α,ω-diynes, Sulfoximines | Fused pyrroles | d-nb.info |
| Palladium | N-methylpyrrole, Aryl bromides | N-methyl-2,5-diarylpyrroles | researchgate.net |
| Palladium | Pyrrole, Vinyl triflates | N-vinyl pyrroles | nih.gov |
| Indium(III) | Homopropargyl azides | Substituted pyrroles | acs.org |
Organocatalytic Methods in Diphenylpyrrole Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis due to its environmental friendliness and ability to promote a wide range of transformations. nih.govrsc.org Several organocatalytic approaches have been developed for the synthesis of pyrroles. nih.govrsc.org
For instance, squaric acid has been used as an organocatalyst for the synthesis of pyrrole derivatives. nih.gov Another green approach involves the use of a choline (B1196258) chloride/urea deep eutectic solvent as both the solvent and catalyst for the reaction of 1,4-diones with amines to form N-substituted pyrroles. nih.gov Organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides to produce 2,3-di-EWG-substituted pyrroles. nih.gov These methods provide a valuable metal-free alternative for the construction of the pyrrole ring system. acs.org
Microwave-Assisted Synthetic Protocols for Expedited Diphenylpyrrole Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. researchgate.netrsc.orgresearchgate.netpensoft.net This technology has been effectively applied to the synthesis of diphenylpyrrole analogues. scholarsresearchlibrary.comrsc.org
The Paal-Knorr condensation for synthesizing 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles can be significantly expedited using microwave irradiation. scholarsresearchlibrary.comrsc.org The reaction of benzoin with primary aromatic amines, followed by the addition of malononitrile, is completed in minutes under microwave heating, whereas conventional methods may require hours. scholarsresearchlibrary.com For example, a mixture of benzoin, a substituted aniline, and a catalytic amount of hydrochloric acid in ethanol (B145695) can be irradiated in a microwave, followed by the addition of malononitrile and pyridine (B92270) to afford the desired diphenylpyrrole derivative. scholarsresearchlibrary.com The use of microwave irradiation represents a simple and efficient protocol for the synthesis of these valuable heterocyclic compounds. scholarsresearchlibrary.comrsc.org
Cascade and Domino Reactions in the Construction of Polysubstituted Diphenylpyrrole Systems
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. numberanalytics.com This approach is highly efficient for building complex molecular architectures from simple starting materials. numberanalytics.com
In the context of diphenylpyrrole synthesis, cascade reactions can lead to the rapid construction of polysubstituted systems. For example, a cascade annulation of certain starting materials can lead to the formation of polysubstituted pyrroles under metal-free conditions. sci-hub.se The synthesis of tetraarylazadipyrromethenes from 4-nitro-1,3-diarylbutan-1-ones involves a complex reaction pathway where intermediates like 3,5-diphenyl-2H-pyrrol-2-imine and 2,4-diphenylpyrrole are formed and react further in a cascade-like fashion. acs.orgncl.ac.uknih.gov These reactions highlight the power of designing synthetic sequences where the product of one reaction becomes the substrate for the next in the same pot, leading to a significant increase in molecular complexity in a single step.
Mechanistic Investigations of Diphenylpyrrole Ring Formation and Substitution Patterns
Understanding the reaction mechanisms behind the formation of the diphenylpyrrole ring is crucial for optimizing reaction conditions and controlling substitution patterns. Mechanistic studies often employ techniques like isotopic labeling to trace the fate of atoms throughout the reaction sequence. acs.orgncl.ac.uknih.gov
In the Paal-Knorr synthesis of pyrroles, it has been shown that the reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. organic-chemistry.org The rate-determining step is the cyclization, and the stereochemistry of the starting 1,4-dicarbonyl compound can influence the reaction rate. organic-chemistry.org
Sophisticated Spectroscopic and Structural Elucidation of 1h Pyrrole, Diphenyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of diphenyl-pyrrole derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the complete structure of the molecule.
¹H and ¹³C NMR spectroscopy provides definitive information about the hydrogen and carbon skeleton of diphenyl-pyrroles. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of protons and carbons in the pyrrole (B145914) core and the attached phenyl rings.
In ¹H NMR spectra of 2,5-diphenyl-1H-pyrrole, the proton on the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift, for instance, around 8.39 ppm. rsc.org The protons on the pyrrole ring and the phenyl groups resonate in the aromatic region, generally between 7.0 and 8.0 ppm. rsc.org For example, in 2,5-diphenyl-1H-pyrrole, the phenyl protons appear as multiplets between approximately 7.16 and 7.85 ppm. rsc.org
¹³C NMR spectra provide complementary data. The carbon atoms of the pyrrole ring show distinct signals that are influenced by the nitrogen heteroatom and the phenyl substituents. For 2,5-diphenyl-1H-pyrrole, the pyrrole carbons and the phenyl carbons resonate in the range of approximately 120-140 ppm. rsc.org The presence of additional substituents on the nitrogen or the phenyl rings can cause significant shifts in these values, providing further structural clues. amazonaws.comipb.pt For instance, N-substitution can alter the chemical shifts of the pyrrole ring protons and carbons. ipb.pt
Below is a table of representative ¹H and ¹³C NMR chemical shifts for various diphenyl-substituted pyrrole compounds.
Interactive Table: ¹H and ¹³C NMR Data for Selected Diphenyl-Pyrrole Derivatives
| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 2,5-Diphenyl-1H-pyrrole | CDCl₃ | 8.39 (br s, 1H, NH), 7.85 (d, 4H), 7.60 (d, 2H), 7.50 (d, 2H), 7.23 (t, 2H), 7.16 (t, 2H) | Data provided in source but not itemized. | rsc.org |
| Ethyl 1,2,5-triphenyl-1H-pyrrole-3-carboxylate | CDCl₃ | 7.21–7.11 (m, 11H), 7.09–7.07 (m, 2H), 6.95 (s, 1H), 6.93–6.90 (m, 2H), 4.17 (q, 2H), 1.17 (t, 3H) | 164.77, 139.92, 138.17, 134.90, 132.43, 131.91, 131.43, 128.99, 128.74, 128.60, 128.07, 127.75, 127.62, 127.26, 126.87, 114.59, 111.03, 59.58, 14.23 | amazonaws.com |
| 3,4-Diphenyl-1-(p-tolyl)-1H-pyrrole | CDCl₃ | 7.4–7.2 (m, 14H), 7.1 (s, 2H), 2.4 (s, 3H) | 137.8, 135.6, 135.3, 130.1, 128.4, 128.2, 125.9, 125.2, 120.1, 118.6, 20.9 | clockss.org |
| 1,4-Diphenyl-3-(4-methylphenyl)-2-tosylaminopyrrole | CDCl₃ | 7.35 (d, 2H), 7.24 (d, 2H), 7.20-7.06 (m, 10H), 6.95 (s, 1H, pyrrole-H), 6.93-6.92 (m, 2H), 6.82 (d, 2H), 6.78 (br, 1H, NH), 2.43 (s, 3H), 2.29 (s, 3H) | 142.8, 137.0, 136.5, 136.3, 134.9, 133.4, 129.8, 129.7, 129.0, 128.1, 128.0, 127.9, 126.9, 125.9, 125.8, 125.6, 123.2, 122.0, 120.4, 119.9, 21.4, 21.1 | arkat-usa.org |
¹⁵N NMR spectroscopy offers a direct probe into the electronic environment of the nitrogen atom within the pyrrole ring. The ¹⁵N chemical shift is highly sensitive to factors such as hybridization, substitution, and intermolecular interactions. For pyrrole and its derivatives, the nitrogen is considered "pyrrole-like."
Studies on dipyrromethanes, which contain two pyrrole rings linked by a methylene (B1212753) bridge, show ¹⁵N chemical shifts consistently appearing around -231 ppm relative to nitromethane. researchgate.net The chemical shift of the pyrrole nitrogen is significantly influenced by the nature of substituents on the ring. tandfonline.comacs.org Theoretical studies using density functional theory (DFT) indicate that the ¹⁵N chemical shift trend arises mainly from variations in the paramagnetic shielding contribution, which is linked to σ-π* electronic transitions involving the nitrogen atom. tandfonline.com Although electron-withdrawing groups on the nitrogen atom have a significant effect on the pyrrole's properties, a general correlation between ¹⁵N chemical shifts and the strength of these groups does not exist. tandfonline.com In some nitrogen heterocycles, the largest component of the chemical shift tensor is oriented in the plane of the molecule, providing information about the localization of HOMO-LUMO orbitals. acs.org
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of the molecule. These methods are particularly useful for studying the N-H bond of the pyrrole ring and the various C-H, C-N, and C=C bonds within the aromatic systems.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For diphenyl-pyrrole compounds, the FT-IR spectrum provides characteristic absorption bands.
A key feature is the N-H stretching vibration (ν(N-H)) of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3100–3500 cm⁻¹. mvpsvktcollege.ac.in For example, in various substituted diphenyl-pyrroles, this band has been observed at frequencies such as 3282 cm⁻¹, 3170 cm⁻¹, and 3038 cm⁻¹. ekb.eg The exact position and shape of this band can provide information about hydrogen bonding interactions in the solid state or in concentrated solutions.
The fingerprint region (below 1600 cm⁻¹) is complex but contains a wealth of structural information, including C=C stretching vibrations from the aromatic phenyl and pyrrole rings, C-N stretching, and various C-H in-plane and out-of-plane bending vibrations. acgpubs.orgekb.eg
Interactive Table: Characteristic FT-IR Absorption Bands for Selected Diphenyl-Pyrrole Derivatives
| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |
|---|---|---|---|---|
| (2-Methyl-4,5-diphenyl-1H-pyrrol-3-yl)(phenyl)methanone | 3282 | 1608 | Aromatic and other vibrations | ekb.eg |
| 1-(2-Methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone | 3170 | 1638 | Aromatic and other vibrations | ekb.eg |
| Phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)methanone | 3038 | 1622 | Aromatic and other vibrations | ekb.eg |
| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-phenylurea | 3327, 3273, 3134 | 1734, 1639 | Urea and ketone vibrations | mdpi.com |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in the IR spectrum.
For phenyl-substituted pyrroles, Raman spectra provide a detailed vibrational fingerprint. Studies on 1-phenylpyrrole (B1663985) show phenyl C-H stretching modes above 3000 cm⁻¹ (e.g., 3146, 3109 cm⁻¹) and pyrrole C-H stretching modes just below that (e.g., 3073 cm⁻¹). orientjchem.org The C-N stretching vibrations are observed in the 1330-1260 cm⁻¹ and 950-1100 cm⁻¹ regions. orientjchem.org
In more complex systems like diketo-pyrrolo-pyrroles, Raman spectroscopy has been used to identify crucial spectral features that reflect molecular and crystal structure, such as C=O stretching, N-H bending, and trigonal (hetero)aryl bending modes. muni.cz The substitution pattern on the pyrrole or phenyl rings can lead to significant shifts in vibrational frequencies, which can be correlated with structural changes and electronic effects. researchgate.net
X-ray Diffraction Analysis for Solid-State Molecular Structures
Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecular structure of diphenyl-pyrrole compounds in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the three-dimensional conformation of the molecule and its packing arrangement in the crystal lattice.
X-ray analysis also reveals the nature of intermolecular interactions that stabilize the crystal structure. In diphenyl-vinyl-substituted diketopyrrolopyrroles, strong π–π stacking interactions have been observed, with interlayer distances of approximately 3.30–3.40 Å. rsc.orgrsc.org In other derivatives, intermolecular hydrogen bonds, often involving the pyrrole N-H group as a donor and an oxygen or nitrogen atom as an acceptor, play a crucial role in defining the supramolecular architecture. bohrium.com
Interactive Table: Crystallographic Data for a Representative Diphenyl-Pyrrole Derivative
| Compound Name | Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate |
|---|---|
| Formula | C₂₆H₂₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Cell Length a (Å) | 8.8056 |
| Cell Length b (Å) | 10.6638 |
| Cell Length c (Å) | 21.8315 |
| Cell Volume (ų) | 2050.00 |
| Dihedral Angles | Phenyl(C5-C10) to Pyrrole: 58.1°; Phenyl(C11-C16) to Pyrrole: 71.5° |
| Source | iucr.org |
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of a molecule's absolute configuration and insights into its crystal packing. For diphenyl-1H-pyrrole derivatives, this technique has been instrumental in resolving structural ambiguities and understanding intermolecular interactions. smolecule.com
In studies of various substituted diphenyl-1H-pyrrole compounds, single-crystal X-ray diffraction has been employed to confirm their molecular structures. For instance, the structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using this method, which was found to be consistent with theoretical calculations using density functional theory (DFT). tandfonline.com Similarly, the crystal structure of a complex involving a diphenylpyrrole-strapped calix researchgate.netpyrrole was elucidated, revealing the intricate host-guest interactions with anions. researchgate.net Thermal ellipsoids in these structural analyses are typically scaled to a 50% probability level, and hydrogen atoms are often omitted for clarity. researchgate.net
The determination of absolute configuration is particularly crucial for chiral molecules. While general methods for assigning absolute configuration include NMR-based techniques and chiroptical spectroscopy, single-crystal X-ray diffraction remains the gold standard when suitable crystals can be obtained. sioc-journal.cnillinois.edulibretexts.org For chiral diphenyl-1H-pyrrole derivatives, this technique establishes the spatial arrangement of substituents around stereocenters, which is essential for understanding their biological activity and stereospecific interactions. nih.goviucr.orgresearchgate.net
Table 1: Crystallographic Data for a Representative Diphenyl-1H-Pyrrole Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.1234(5) |
| b (Å) | 15.6789(8) |
| c (Å) | 18.9876(9) |
| β (°) | 98.765(4) |
| Volume (ų) | 2978.5(3) |
| Z | 4 |
| R-factor | < 0.054 |
Note: The data in this table is illustrative and represents typical values for a diphenyl-1H-pyrrole derivative. Actual values will vary depending on the specific compound.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and materials science applications. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on diphenyl-1H-pyrrole derivatives have explored their polymorphic behavior. google.comscholarsresearchlibrary.comhumanjournals.com
The investigation into the polymorphism of novel pyrrole derivatives often involves recrystallization from solvents of varying polarities to induce the formation of different crystalline forms. humanjournals.com These forms are then characterized using techniques such as optical microscopy and X-ray diffraction (XRD) to identify and differentiate the polymorphs. humanjournals.com For example, certain 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile derivatives have been shown to exist in different crystalline forms. humanjournals.com
Co-crystallization is another strategy employed to modify the physicochemical properties of active compounds. This involves forming a crystalline structure containing two or more different molecules in the same crystal lattice. While specific co-crystallization studies focused solely on 1H-Pyrrole, diphenyl- are not extensively detailed in the provided results, the principles of crystal engineering, including the formation of hydrogen-bonded networks and π-π stacking interactions observed in diphenyl-pyrrole structures, are fundamental to designing co-crystals. researchgate.netiucr.org The understanding of supramolecular synthons, such as the R22(8) graph-set motif formed by N—H⋯N hydrogen bonds in 5-Imino-3,4-diphenyl-1H-pyrrol-2-one, is crucial for the rational design of co-crystals. researchgate.net
Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization
Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is vital for characterizing the optoelectronic properties of diphenyl-1H-pyrrole compounds, which are often investigated for their potential in materials science. wisdomlib.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of diphenyl-1H-pyrrole derivatives are characterized by bands corresponding to π-π* transitions within the aromatic pyrrole ring and the phenyl substituents. mdpi.comresearchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyrrole ring and the phenyl groups, as well as the solvent environment. researchmap.jp
For instance, the UV-Vis spectrum of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea shows two strong absorptions at 252 nm and 305 nm, which are typical for substituted benzenes. mdpi.com In the solid state, the absorption spectra of some diphenyl-pyrrolo(3,4-c)pyrrole (DPP) derivatives exhibit a pronounced bathochromic (red) shift of about 50 nm compared to their spectra in solution. researchgate.net This shift is indicative of strong intermolecular π-π interactions and excitonic coupling between adjacent molecules in the crystal lattice. researchgate.net
Table 2: UV-Vis Absorption Data for a Representative Diphenyl-1H-Pyrrole Derivative in Solution
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Chloroform (B151607) | 600 researchgate.net | Not specified |
| Methanol | 252, 305 mdpi.com | Not specified |
Note: The data is compiled from various diphenyl-1H-pyrrole derivatives and may not represent a single compound.
Photoluminescence (PL) Quenching and Emission Profile Analysis
Photoluminescence spectroscopy probes the emission of light from a molecule after it has absorbed photons. Many diphenyl-1H-pyrrole derivatives are fluorescent, and their emission properties are of great interest for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
The emission profile, including the maximum emission wavelength (λem) and quantum yield (Φf), is highly dependent on the molecular structure and environment. For example, some polyamide derivatives containing a 2,5-diphenylpyrrole fluorophore exhibit violet fluorescence in their neutral state. mdpi.com The fluorescence of these materials can be quenched by the application of an electrical potential, a phenomenon known as electrofluorochromism. mdpi.com This quenching is often due to the formation of radical cations or anions that act as fluorescence quenchers. mdpi.com
Fluorescence quenching studies can also reveal information about intermolecular interactions and dynamic processes. researchgate.netdergipark.org.tracs.org For instance, the fluorescence of some diphenylpyrrole derivatives can be quenched through photoinduced electron transfer (PET) processes. dergipark.org.tr In one study, the fluorescence of a BODIPY dye containing aminophenyl groups was significantly quenched in a neutral environment due to intramolecular PET, but the fluorescence was dramatically enhanced upon protonation, which inactivates the PET process. dergipark.org.tr This makes such compounds promising candidates for pH sensors. dergipark.org.tr
Table 3: Photoluminescence Data for a Representative Diphenyl-1H-Pyrrole Derivative
| Compound Type | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φf) | Notes |
| Polyamide with 2,5-diphenylpyrrole | Not specified | Violet fluorescence | Not specified | Fluorescence is quenched by positive potentials. mdpi.com |
| Aza-BODIPY with diphenylpyrrole | Not specified | 699 - 718 | 0.22 - 0.49 | Emission in the near-infrared (NIR) range. researchgate.net |
| BODIPY with aminophenyl groups | Not specified | ~600 | Enhanced upon protonation | Acts as a pH sensor. dergipark.org.tr |
Advanced Characterization Techniques (e.g., Mass Spectrometry, EPR)
Beyond the foundational techniques, a suite of advanced analytical methods provides deeper insights into the structure and properties of diphenyl-1H-pyrrole compounds.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of these compounds. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For example, the expected molecular ion for C₁₈H₁₅N₂O₃ was confirmed by ESI-HRMS at m/z = 307.1082 [M + H]⁺. mdpi.com Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to identify the different components of the molecule.
Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals. researchgate.netrsc.org While the parent diphenyl-1H-pyrrole compounds are typically diamagnetic, EPR can be used to study their radical ions generated chemically or electrochemically. mdpi.com EPR spectroscopy has been used to study the inclusion of certain diphenylpyrrole derivatives within cyclodextrins and to investigate the formation of radical cations in photolysis experiments. researchgate.netunlp.edu.ar The resulting EPR spectrum provides information about the electronic structure and environment of the unpaired electron. researchgate.net
These advanced techniques, in conjunction with diffraction and other spectroscopic methods, provide a comprehensive characterization of diphenyl-1H-pyrrole derivatives, which is essential for the rational design and development of new functional materials and molecules.
Computational and Theoretical Investigations of 1h Pyrrole, Diphenyl Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are cornerstone computational methods for elucidating the electronic structure of organic molecules like diphenylpyrrole systems. tandfonline.comnih.gov DFT is used to calculate the ground-state electronic properties, while TDDFT is employed to study excited states, making it invaluable for understanding optical and electronic phenomena. youtube.comyoutube.com These quantum chemical methods are frequently used to investigate physicochemical properties, including molecular electrostatic potentials and frontier molecular orbitals. tandfonline.com
The choice of the functional and basis set is crucial for the accuracy of DFT and TDDFT calculations. researchgate.net Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, are widely used for studying organic molecules. diva-portal.org Range-separated hybrid functionals can offer improved accuracy for specific properties like reaction energies. diva-portal.org For instance, studies on related systems have shown that the B3LYP functional combined with the 6-31+G(d,p) basis set can provide results that are in good quantitative agreement with experimental data for absorption spectra. nih.gov However, it is also noted that TDDFT can sometimes be problematic for certain types of transitions, such as charge transfer transitions, where it may predict energies that are too low. youtube.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, and the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net
DFT calculations are a standard method for determining the energies of the HOMO and LUMO levels. mdpi.com For diphenylpyrrole and related diketopyrrolopyrrole (DPP) systems, these calculations reveal how structural modifications impact the orbital energies. For example, the introduction of different substituent groups can raise or lower the HOMO and LUMO levels, thereby tuning the HOMO-LUMO gap. researchgate.netmdpi.com This tuning is essential for designing materials for specific applications, such as organic electronics. In many DPP-based systems, both HOMO and LUMO levels are affected by changes in the molecular structure, allowing for precise control over the electronic properties. mdpi.com The HOMO-LUMO energy gap is a crucial factor in determining the parameters for calculating the chemical reactivity and dynamic stability of molecules. researchgate.net
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| A-DCV | -5.68 | -3.85 | 1.83 |
| A-TB | -5.62 | -3.95 | 1.67 |
| A-ID | -5.60 | -3.94 | 1.66 |
| A-IDM | -5.58 | -3.96 | 1.62 |
Data based on electrochemical measurements and DFT calculations for asymmetrical diketopyrrolopyrrole derivatives, illustrating the impact of different acceptor moieties on frontier orbital energies. mdpi.com
TDDFT is a powerful tool for predicting the electronic absorption and emission spectra of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov The calculations provide information about the transition energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the transitions (e.g., π-π* or n-π*). mdpi.com
For diphenylpyrrole systems, TDDFT calculations can accurately predict the main features of their UV-Vis absorption spectra. researchgate.net The calculations typically show that the lowest energy absorption band corresponds to the HOMO→LUMO transition. mdpi.com While there can be discrepancies between the calculated and experimental absorption wavelengths, often with TDDFT overestimating the values, the qualitative trends are generally well-reproduced. mdpi.com The accuracy of the prediction can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). nih.gov Studies have shown that for some systems, ignoring the geometrical relaxation in the excited state can provide better agreement between experimental and theoretical fluorescence emission energies. nih.gov
Molecular Geometry, Conformation, and Dihedral Angle Analysis
The three-dimensional structure of 1H-Pyrrole, diphenyl-, including bond lengths, bond angles, and dihedral angles, is fundamental to its properties and function. Computational methods, particularly DFT, are used to determine the optimized molecular geometry by finding the lowest energy conformation. tandfonline.comresearchgate.net The calculated geometries can be compared with experimental data from X-ray diffraction to validate the computational approach. tandfonline.com
A critical aspect of the geometry of diphenylpyrrole systems is the dihedral angle between the pyrrole (B145914) core and the attached phenyl rings. youtube.comyoutube.com This angle determines the degree of π-conjugation between the aromatic systems. A smaller dihedral angle (closer to 0°) implies a more planar conformation and greater electronic communication, which can significantly impact the electronic and optical properties. nih.gov Conversely, a larger dihedral angle leads to reduced conjugation. VSEPR theory provides a basic framework for understanding the arrangement of electron pairs and the resulting molecular shapes. youtube.comyoutube.com For complex molecules, computational analysis using tools like Newman projections can help visualize these angles. youtube.com In substituted DPP derivatives, intramolecular interactions, such as those between fluorine and sulfur atoms, can "lock" the molecule into a more planar conformation, thereby enhancing its charge transport properties. nih.gov
| Polymer Unit | Dihedral Angle 1 (Benzene-Thiophene) (°) | Dihedral Angle 2 (Carbazole-Thiophene) (°) |
|---|---|---|
| Unfluorinated (PCB) | ~20 | ~25 |
| Fluorinated (PCFB) | 4.1 | 25.1 |
| Fully Fluorinated (PFCFB) | ~0 | ~0 |
Data showing the effect of fluorination on the planarity of diketopyrrolopyrrole-based polymer backbones, as determined by DFT calculations. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, dynamics, and interactions of diphenylpyrrole systems in various environments, such as in solution. nih.gov These simulations are crucial for understanding how the molecule behaves over time, which is not captured by static quantum chemistry calculations. nih.gov
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving diphenylpyrrole systems. acs.orgresearchgate.net By mapping the potential energy surface (PES) of a reaction, these calculations can identify transition states, intermediates, and reaction products. chemrxiv.org The calculated activation barriers (the energy difference between reactants and the transition state) provide insights into the reaction kinetics and help determine the most plausible reaction pathway. researchgate.net
This computational approach allows researchers to study reactions that are difficult to observe experimentally due to short-lived intermediates or harsh reaction conditions. researchgate.net For example, DFT calculations can be used to investigate the self-organization of substituted pyrroles from smaller molecules, exploring different possible pathways and their corresponding activation energies to determine the most favorable mechanism under specific conditions. acs.org Quantum mechanics-based workflows can also predict the regioselectivity of reactions, such as C-H activation, by calculating the reaction energies for different potential sites. nih.gov This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions. diva-portal.org
Modeling of Intermolecular Interactions and Supramolecular Assembly
The way individual 1H-Pyrrole, diphenyl- molecules interact with each other governs their self-assembly into larger, ordered structures. These intermolecular interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are non-covalent and are crucial for the formation of supramolecular assemblies. nih.gov
Computational modeling provides a powerful means to study these weak interactions. Quantum chemical calculations can be used to quantify the strength and geometry of interactions between molecules. For instance, DFT can be used to model the π-π stacking interactions between the aromatic rings of diphenylpyrrole molecules, which are a key driving force for self-assembly in many organic materials. researchgate.net These interactions are sensitive to the electronic properties of the aromatic rings, which can be tuned through chemical modification. researchgate.net By understanding and modeling these intermolecular forces, it is possible to predict and design how diphenylpyrrole-based molecules will organize in the solid state or in solution, leading to the rational design of new functional materials with desired nanoscale architectures. tandfonline.comdiva-portal.orgnih.gov
Electrochemical Behavior and Redox Properties of 1h Pyrrole, Diphenyl Based Materials
Cyclic Voltammetry Studies for Redox Potential Determination
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of diphenylpyrrole-based materials. By cycling the potential applied to an electrode coated with the material and measuring the resulting current, researchers can identify the oxidation (p-doping) and reduction (n-doping) potentials. These processes correspond to the removal and addition of electrons from the polymer backbone, respectively, leading to the formation of charge carriers like polarons and bipolarons. mdpi.com
A typical cyclic voltammogram for a conducting polymer film shows distinct anodic (oxidation) and cathodic (reduction) peaks. The potentials at which these peaks occur are characteristic of the material and provide insight into its electronic structure and stability. For instance, the onset potentials of the first oxidation and reduction waves are crucial for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 1: Representative Redox Potentials of Diketopyrrolopyrrole (DPP)-Based Polymers
| Polymer | Onset Oxidation Potential (E_ox, V vs. Fc/Fc+) | Onset Reduction Potential (E_red, V vs. Fc/Fc+) |
|---|---|---|
| PBDTT-DPP | ~0.4 V | ~-1.5 V |
| PBDTT-DPPFu | ~0.3 V | ~-1.4 V |
| PDPP-TVT | Varies with specific structure | Varies with specific structure |
Electrochemical Band Gap Determination and Energy Level Alignment
The redox potentials obtained from cyclic voltammetry are instrumental in estimating the frontier molecular orbital energy levels (HOMO and LUMO) and the electrochemical band gap (E_g^ec) of diphenylpyrrole derivatives. The HOMO and LUMO levels are calculated relative to the vacuum level using empirical equations that relate them to the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. researchgate.net
The equations are typically of the form:
HOMO (eV) = - (E_onset,ox vs Fc/Fc+ + 5.1)
LUMO (eV) = - (E_onset,red vs Fc/Fc+ + 5.1)
The electrochemical band gap is then the difference between the LUMO and HOMO energy levels:
E_g^ec = LUMO - HOMO
This electrochemical band gap is often compared with the optical band gap (E_g^op) determined from the onset of absorption in the UV-Vis spectrum. researchgate.net Discrepancies between the two values can arise due to exciton (B1674681) binding energies in the material.
Proper energy level alignment between the active organic material and the electrodes is critical for efficient charge injection and extraction in electronic devices. researchgate.netarxiv.org For example, in an organic field-effect transistor (OFET), the HOMO level of a p-type semiconductor should align with the work function of the source/drain electrodes to minimize the hole injection barrier. Similarly, for an n-type semiconductor, the LUMO level should be matched. The ability to tune the HOMO and LUMO levels of diphenylpyrrole-based polymers through chemical modification makes them highly versatile for optimizing device performance. rsc.org
Table 2: Estimated Energy Levels and Band Gaps for Selected DPP-Based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g^ec, eV) | Optical Band Gap (E_g^op, eV) |
|---|---|---|---|---|
| PBDTT-DPP | -5.53 | -3.63 | 1.90 | 1.65 |
| PBDTT-DPPFu | -5.43 | -3.73 | 1.70 | 1.55 |
Note: These values are illustrative, calculated based on the redox potentials from Table 1 and typical empirical formulas. Optical band gaps are sourced for comparison. researchgate.netrsc.org
Investigation of Charge Transfer and Transport Mechanisms in Diphenylpyrrole Derivatives
The performance of organic electronic devices is fundamentally governed by the efficiency of charge transfer and transport within the semiconducting layer. rsc.org In diphenylpyrrole-based polymers and small molecules, charge transport occurs via a "hopping" mechanism, where charge carriers (polarons) move between localized states on adjacent polymer chains or molecules. chemrxiv.orgmdpi.com This process is distinct from the band-like transport seen in crystalline inorganic semiconductors.
The charge transport process can be broken down into two components:
Intrachain Transport: Movement of charge along a single conjugated polymer backbone. This is typically fast due to the delocalized π-electron system.
Interchain Transport: Hopping of charge between adjacent polymer chains. This is often the rate-limiting step and is highly dependent on the degree of molecular ordering and π-π stacking in the solid state. chemrxiv.org
The efficiency of interchain hopping is influenced by factors such as the distance between chains and their relative orientation. Materials based on diketopyrrolopyrrole (DPP), a core related to diphenylpyrrole, are known for their tendency to form ordered, co-planar structures that facilitate strong intermolecular π-π interactions, leading to efficient charge transport. researchgate.netmdpi.comherts.ac.uk The introduction of bulky side chains can affect this packing and, consequently, the charge carrier mobility.
Electropolymerization Processes of Diphenylpyrrole-Containing Monomers
Electropolymerization is a versatile and widely used method for synthesizing conducting polymer films directly onto an electrode surface. nih.govnih.gov This technique offers excellent control over film thickness, morphology, and properties by adjusting electrochemical parameters such as the applied potential or current, monomer concentration, and electrolyte composition. researchgate.net
The process for pyrrole-based monomers, including those with diphenyl substituents, involves the oxidative coupling of monomer units. wikipedia.orgiosrjournals.org The general mechanism proceeds through several steps:
Oxidation of the Monomer: The monomer at the electrode surface is oxidized to form a radical cation. nih.gov
Coupling: Two radical cations couple to form a dimer dication.
Deprotonation: The dimer dication loses two protons to form a neutral dimer.
Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is re-oxidized, and the process repeats, leading to the growth of the polymer chain on the electrode surface. nih.gov
During polymerization, anions from the supporting electrolyte are incorporated into the growing film to balance the positive charge on the polymer backbone, a process known as doping. nih.gov The choice of these dopant anions can significantly impact the resulting film's conductivity, morphology, and stability.
For diphenylpyrrole-containing monomers, the bulky phenyl groups can introduce steric hindrance, potentially affecting the polymerization rate and the planarity of the resulting polymer. However, the electronic properties of the phenyl rings can also influence the monomer's oxidation potential. The electropolymerization of monomers containing both pyrrole (B145914) and other electroactive units, such as EDOT (3,4-ethylenedioxythiophene), has been explored to create polymers with tailored properties. nih.gov
Electrochemical Impedance Spectroscopy (EIS) for Electrode Interface Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrode/electrolyte and electrode/polymer interfaces. researchgate.netyoutube.com By applying a small amplitude AC potential over a wide range of frequencies and measuring the current response, EIS can deconstruct the complex electrochemical system into its constituent resistive and capacitive elements. youtube.com
When applied to an electrode coated with a diphenylpyrrole-based polymer film, EIS can provide valuable information on:
Charge Transfer Resistance (R_ct): This represents the resistance to the flow of charge (electron transfer) at the electrode/polymer interface. A lower R_ct indicates more facile charge transfer. mdpi.com
Double-Layer Capacitance (C_dl): This relates to the charge stored at the interface between the polymer film and the electrolyte solution.
Film Resistance (R_f) and Capacitance (C_f): These parameters describe the bulk ionic resistance and dielectric properties of the polymer film itself. mdpi.com
Warburg Impedance (Z_w): At low frequencies, this element can indicate limitations due to the diffusion of ions within the polymer film.
The data is typically presented as Nyquist or Bode plots and analyzed by fitting to an electrical equivalent circuit model. youtube.com Changes in the impedance spectra over time or under different potential biases can reveal processes such as ion transport kinetics, film swelling or degradation, and the state of charge of the polymer. pku.edu.cnqmul.ac.uk For instance, as a polymer film is oxidized (doped), its electronic conductivity increases, which would be reflected as a decrease in the charge transfer resistance in the EIS spectrum. mdpi.com
Advanced Applications of 1h Pyrrole, Diphenyl Derivatives in Contemporary Research
Organic Electronic Materials and Devices
The unique electronic characteristics of diphenylpyrrole derivatives have positioned them as key building blocks in the development of next-generation organic electronic devices. Their inherent planarity and electron-deficient core facilitate strong intermolecular interactions and efficient charge transport, which are critical for high-performance organic semiconductors. nih.gov
Organic Semiconductors: Design Principles and Structure-Property Relationships
The performance of organic semiconductors based on diphenylpyrrole derivatives is profoundly influenced by their molecular design. Key design principles focus on tuning the electronic properties and solid-state packing of the molecules. rsc.org The electron-deficient DPP core is often flanked by various aromatic or heteroaromatic groups, and the nitrogen atoms are typically substituted with alkyl chains to enhance solubility and influence molecular packing. nih.govfrontiersin.org
The structure-property relationship is evident when examining the frontier molecular orbital (HOMO and LUMO) energy levels. Functionalizing the DPP core with different electron-withdrawing groups can modulate these energy levels. For instance, attaching acceptor units like aldehyde (DPP-BZ), cyanoacrylic ester (DPP-ES), and cyanoacrylic amide (DPP-AM) via alkyne linkers results in materials with similar HOMO and LUMO energies, yet their performance in devices varies due to differences in molecular packing and film morphology. spiedigitallibrary.org
The choice of flanking aromatic groups also plays a crucial role. Thiophene-flanked DPP derivatives, for example, tend to have a more planar conjugated backbone compared to their phenyl-flanked counterparts, which can lead to improved charge transport properties. nih.gov Furthermore, the nature of the solubilizing alkyl chains can significantly impact the material's crystallinity and charge carrier mobility.
| Compound Family | Flanking Group | Key Structural Feature | Impact on Electronic Properties |
| Phenyl-DPP | Phenyl | Less planar backbone | Modest charge carrier mobility |
| Thienyl-DPP | Thiophene (B33073) | More planar backbone | Enhanced intermolecular interactions and higher mobility |
| Fused-DPP | Fused Aromatics | Extended π-conjugation | Lower bandgap, improved light absorption |
Table 1: Influence of Flanking Groups on Diphenylpyrrole-based Organic Semiconductors
Photovoltaic Cells and Solar Energy Conversion: Active Layer Components and Electron Transport Materials
In the realm of solar energy, diphenylpyrrole derivatives have shown considerable promise as both electron-donating and electron-accepting materials in the active layer of organic photovoltaic (OPV) cells. nih.govacs.org Their broad and tunable absorption spectra, which can extend into the near-infrared region, allow for efficient harvesting of solar photons. acs.org
When used as the donor material in a bulk heterojunction (BHJ) solar cell, DPP-based polymers and small molecules are typically blended with a fullerene acceptor, such as PCBM. spiedigitallibrary.orgacs.org The power conversion efficiency (PCE) of these devices is highly dependent on the molecular structure of the DPP derivative, the donor-acceptor blend ratio, and the processing conditions of the active layer. For instance, a solar cell fabricated with a DPP derivative functionalized with an aldehyde group (DPP-BZ) and blended with PC71BM achieved a PCE of 1.76%. spiedigitallibrary.org
More recently, DPP-based polymers have been investigated with non-fullerene acceptors (NFAs). A solar cell using the polymer PDPP5T blended with the NFA IEICO-4F demonstrated a PCE of 4.8%, which is among the highest for DPP-polymer:NFA systems. nih.gov
Diphenylpyrrole derivatives are also being explored as hole and electron transport materials in perovskite solar cells. researchgate.netrsc.org Their high charge mobility and suitable energy levels can facilitate efficient extraction and transport of charge carriers from the perovskite absorber layer to the electrodes. For example, a device using a dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-based hole transport material, H16, achieved a high PCE of 18.16%, comparable to the state-of-the-art material spiro-OMeTAD. researchgate.netrsc.org
| Device Type | DPP Derivative Role | Acceptor/Absorber | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| OPV | Donor (DPP-BZ) | PC71BM | 1.76 | 0.77 | 6.1 | 37.4 |
| OPV | Donor (PDPP5T) | IEICO-4F | 4.8 | - | - | - |
| Perovskite SC | Hole Transport (H16) | Perovskite | 18.16 | 1.05 | 22.84 | 75.6 |
Table 2: Performance of Photovoltaic Cells Incorporating Diphenylpyrrole Derivatives
Organic Light-Emitting Diodes (OLEDs): Host Materials and Emitter Design
The high triplet energy and good charge-transporting properties of diphenylpyrrole derivatives make them excellent candidates for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). noctiluca.eumdpi.com In a PhOLED, the host material constitutes the matrix for a phosphorescent emitter (guest). An efficient host must have a higher triplet energy than the guest to prevent energy back-transfer and facilitate efficient energy transfer to the emitter. noctiluca.eumdpi.com
Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and recombination in the emissive layer. nih.gov Carbazole and pyrazole (B372694) units have been incorporated into molecular designs with DPP to create bipolar hosts. For instance, a green PhOLED using a pyrazole-based bipolar host (3-CzDPz) achieved a high efficiency of 91.2 cd A⁻¹. nih.gov
While less common, DPP derivatives themselves can be designed as emitters. Their emission color can be tuned by modifying the molecular structure to control the energy gap. The performance of such OLEDs is often characterized by their external quantum efficiency (EQE), luminance, and CIE (Commission Internationale de l'Éclairage) chromaticity coordinates. sigmaaldrich.comresearchgate.net For example, a blue phosphorescent OLED using an m-CzDPz host reached a high efficiency of 48.3 cd A⁻¹, corresponding to an EQE of 26.8%. nih.gov Nondoped OLEDs using thermally activated delayed fluorescence (TADF) emitters have also shown high performance, with one device achieving a maximum EQE of 20.0% and CIE coordinates of (0.16, 0.19). nih.gov
| Host Material | Emitter Type | Max. Efficiency (cd A⁻¹) | Max. EQE (%) |
| m-CzDPz | Blue Phosphorescent | 48.3 | 26.8 |
| 3-CzDPz | Green Phosphorescent | 91.2 | 29.0 |
| 3-CzDPz | Blue TADF | 26.2 | 15.8 |
| 3-CzDPz | Green TADF | 41.1 | 13.3 |
Table 3: Performance of OLEDs with Diphenylpyrrole-related Host Materials
Organic Field-Effect Transistors (OFETs)
Diphenylpyrrole-based materials are among the most promising organic semiconductors for organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. nih.govfrontiersin.org The strong intermolecular interactions facilitated by the DPP core lead to well-ordered molecular packing in the solid state, which is essential for efficient charge transport. rsc.org
The performance of DPP-based OFETs has seen remarkable improvements through molecular engineering. nih.gov Both p-type (hole-transporting) and n-type (electron-transporting) semiconductors have been developed, with some exhibiting ambipolar behavior. rsc.org Record-high hole mobilities for DPP-based polymers have reached over 10 cm² V⁻¹ s⁻¹. rsc.org For instance, a polymer synthesized through Stille coupling, featuring a half-fused DPP as the acceptor unit, exhibited ambipolar behavior with a hole mobility (μh) of 2.23 cm² V⁻¹ s⁻¹ and an electron mobility (μe) of 1.08 cm² V⁻¹ s⁻¹. frontiersin.org In contrast, a similar non-fused DPP polymer showed significantly lower mobilities. frontiersin.org Another solution-processable DPP derivative exhibited p-channel characteristics with a mobility as high as 5.7 × 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁴–10⁶. nih.gov
| DPP Derivative Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Channel Type |
| Half-fused DPP polymer | μh = 2.23, μe = 1.08 | - | Ambipolar |
| Non-fused DPP polymer | μh = 0.78, μe = 0.24 | - | Ambipolar |
| Acetylene-containing DPP | 5.7 × 10⁻⁴ | 10⁴–10⁶ | p-channel |
Table 4: Performance of OFETs Based on Diphenylpyrrole Derivatives
Supramolecular Chemistry and Molecular Recognition Phenomena
The pyrrole (B145914) N-H group in diphenylpyrrole derivatives can act as a hydrogen bond donor, enabling these molecules to participate in supramolecular chemistry and molecular recognition. utexas.edumdpi.com This capability has been harnessed to create receptors and sensors for various analytes, particularly anions. soton.ac.ukunt.edu
Anion Recognition and Sensing Strategies (e.g., Fluoride (B91410), Chloride)
The acidic nature of the pyrrole N-H proton makes diphenylpyrrole derivatives effective receptors for anions, with a particularly strong affinity for basic anions like fluoride (F⁻). bohrium.com The binding of an anion to the N-H group can be detected through changes in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum, or a visible color change. researchgate.netsci-hub.se
A DPP-based sensor for fluoride was developed that exhibited a significant color change from red to dark green and a fluorescence "on-off" response upon the addition of fluoride ions. researchgate.net This was attributed to the deprotonation of a hydrazone N-H moiety by the fluoride ion, resulting in a large bathochromic shift of 267 nm in the absorption spectrum. researchgate.net Porous organic polymers incorporating DPP units have also been designed for fluoride sensing, with one such material demonstrating a detection limit of 18 ppb. rsc.org
The selectivity of these sensors is a critical aspect. Many DPP-based sensors show high selectivity for fluoride over other anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). soton.ac.uk This selectivity arises from the strong hydrogen bonding interaction between the pyrrole N-H and the highly basic fluoride ion. In some cases, rotaxane structures incorporating a DPP unit have been constructed to create highly selective and sensitive optical sensors for fluoride. nih.gov
| Sensor Type | Analyte | Sensing Mechanism | Observable Change | Detection Limit |
| DPP-Hydrazone | Fluoride | Deprotonation | Colorimetric (Red to Green), Fluorescence Quenching | - |
| Porous Organic Polymer | Fluoride | Hydrogen Bonding | Colorimetric and Fluorescence Change | 18 ppb |
| DPP-based spiedigitallibrary.orgRotaxane | Fluoride | Noncovalent Interaction | Optical and Fluorescence Change | - |
Table 5: Anion Sensing Properties of Diphenylpyrrole Derivatives
Self-Assembly Processes and Crystal Engineering in Diphenylpyrrole Systems
The rational design of molecular architecture to control solid-state packing and intermolecular interactions is the core of crystal engineering. In diphenylpyrrole systems, particularly diketopyrrolopyrrole (DPP) derivatives, self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The planar and rigid core of phenyl-flanked diketopyrrolopyrrole, for example, promotes strong intermolecular interactions that lead to the formation of supramolecular polymeric structures in both solution and solid states. nih.gov
These interactions are highly dependent on the solvent environment. In nonpolar solvents, intermolecular hydrogen bonding in DPP derivatives becomes significant above a certain concentration threshold, initiating the self-assembly process. nih.gov This leads to the formation of ordered structures such as fibers and uniform thin films. The ability to control this assembly through solvent choice is critical for processing these materials for applications in optoelectronics. nih.gov
Computational methods, such as those employing Monte Carlo simulated annealing, have proven effective in predicting the crystal structures of DPP derivatives. By generating possible structures and minimizing their energy using forcefields like COMPASS and Dreiding, researchers can obtain crystal packing information that is in good agreement with experimental X-ray diffraction data. Understanding and predicting the crystal packing is crucial as it directly influences the material's physicochemical properties, including color, brightness, and charge transport capabilities, which are vital for pigments and organic electronic devices. The covalent or non-covalent association of self-assembling peptides with tetrapyrroles, which share the pyrrole core, further illustrates how molecular features guide the formation of long-range ordered architectures. nih.gov
Host-Guest Chemistry for Ion-Pair Recognition and Extraction
Diphenylpyrrole derivatives are integral components of sophisticated host molecules designed for the recognition and extraction of ion pairs. The fundamental principle involves creating a heteroditopic receptor with distinct binding sites for both a cation and an anion. researchgate.net This simultaneous binding enhances affinity and selectivity compared to receptors that target single ions. researchgate.net
A prominent example is the diphenylpyrrole-strapped calix nih.govpyrrole system. These macrocycles utilize the pyrrolic NH groups to form hydrogen bonds with anions, while other parts of the structure, such as appended crown ethers, can coordinate with cations. researchgate.net Research on one such receptor demonstrated high affinity for fluoride (F⁻), chloride (Cl⁻), and bromide (Br⁻) anions in DMSO-d6. researchgate.net Crucially, this receptor was also capable of extracting fluoride and chloride salts from an aqueous phase into a chloroform (B151607) phase, showcasing its utility in liquid-liquid extraction processes. researchgate.net
The effectiveness of these host-guest systems is quantified by their association constants (Kₐ). For instance, hosts combining a central 3,4-diphenyl-1H-pyrrole ring with amide and pyridine (B92270) or naphthyridine side arms have been studied for their binding properties with a range of anions. nih.gov NMR titrations are commonly used to determine these constants, providing insight into the strength and nature of the host-guest interaction. The design of such receptors is a key area of supramolecular chemistry, with applications in sensing, separation, and transport of ionic species. nih.govrsc.org The aggregation of vesicles can even be controlled by combining host-guest inclusion with the specific dimerization of zwitterionic guanidiniocarbonylpyrrole carboxylate guests, demonstrating a multi-level recognition process. nih.gov
| Host Compound | Guest Anion | Solvent | Association Constant (Kₐ, M⁻¹) | Reference |
|---|---|---|---|---|
| Diphenylpyrrole-strapped calix nih.govpyrrole | F⁻ (as TBA salt) | DMSO-d6 | High Affinity (qualitative) | researchgate.net |
| Diphenylpyrrole-strapped calix nih.govpyrrole | Cl⁻ (as TBA salt) | DMSO-d6 | High Affinity (qualitative) | researchgate.net |
| N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | CH₃CO₂⁻ | CDCl₃ | Significant Binding (qualitative) | nih.gov |
| N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide | H₂PO₄⁻ | CDCl₃ | Significant Binding (qualitative) | nih.gov |
Catalysis and Ligand Design
The unique electronic properties and structural versatility of the diphenylpyrrole scaffold make it a valuable component in the design of ligands for catalysis. These ligands can modulate the steric and electronic environment of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. nih.gov
Diphenylpyrrole Ligands in Transition Metal-Mediated Catalysis
Pyrrole-based ligands, including those with diphenyl substituents, have been successfully employed in a variety of transition metal-mediated reactions. researchgate.net These ligands coordinate to metals like rhodium, palladium, platinum, copper, and nickel, creating complexes that can catalyze diverse molecular transformations. researchgate.netchiba-u.jpnih.gov For example, rhodium(I) catalysts incorporating diphosphine ligands are effective in the hydroacylation of propargylic amines, a key step in the synthesis of substituted pyrroles. nih.gov
The design of these ligands is critical. For instance, novel, sterically bulky N-heterocyclic carbene (NHC) ligands have been developed that provide extreme steric hindrance around the metal center. This feature is crucial for promoting challenging catalytic reactions, such as cross-coupling reactions of traditionally unreactive bonds, and for isolating unstable intermediates. Similarly, newly developed PNP-pincer ligands have been shown to enable platinum-based complexes to catalyze photoreactions under visible light, highlighting the role of ligand design in accessing new reaction modalities. chiba-u.jp The synthesis of these ligands is often modular, allowing for facile tuning of their properties for specific catalytic applications.
Role of Diphenylpyrrole Intermediates in Catalytic Reaction Mechanisms
While often used as stable ligands, pyrrole derivatives can also feature as key intermediates within a catalytic cycle. The formation of substituted pyrroles is a common target of transition metal catalysis. nih.gov For instance, a one-pot cascade reaction involving the rhodium-catalyzed hydroacylation of propargylic amines generates enamine intermediates which, upon treatment with acid, cyclize to form highly substituted pyrroles. nih.gov
In these mechanisms, the pyrrole ring is constructed during the reaction sequence. Catalysts based on zinc or rhodium can convert dienyl azides into various substituted pyrroles at room temperature. organic-chemistry.org The reaction proceeds through the catalytic decomposition of the azide, followed by cyclization and aromatization to yield the pyrrole product. organic-chemistry.org Understanding these pathways, where the pyrrole moiety is assembled catalytically, is essential for developing new synthetic methods for this important heterocyclic core. The selectivity between different potential reaction pathways can be controlled by the choice of transition metal catalyst. nih.gov
Heterogeneous Catalysis with Diphenylpyrrole-Modified Surfaces
Immobilizing catalytically active species on solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation, recovery, and recycling. mdpi.com Diphenylpyrrole units can be incorporated into porous materials to create robust and reusable catalysts. frontiersin.org
Conjugated microporous polymers (CMPs) built from pyrrole-based monomers are a prime example. These materials possess high specific surface areas, inherent pore channels, and abundant nitrogen sites that can act as weakly basic catalytic centers. frontiersin.org Pyrrole-based CMPs have demonstrated very high catalytic activity for base-catalyzed reactions like the Knoevenagel condensation. frontiersin.org Their robust, amorphous 3D network ensures stability, allowing them to be recycled for multiple reaction cycles with negligible loss of activity. frontiersin.org The modification of catalyst surfaces is a key strategy for enhancing activity and selectivity, and incorporating functional units like diphenylpyrrole onto nanosupports is an important area of contemporary research. bohrium.com This approach combines the advantages of well-defined active sites, characteristic of homogeneous catalysts, with the practical benefits of heterogeneous systems. mdpi.comnih.gov
Polymer Chemistry and Conjugated Polymer Systems
Derivatives of 1H-Pyrrole, diphenyl-, particularly 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, commonly known as diketopyrrolopyrrole (DPP), are premier building blocks for high-performance conjugated polymers. nih.govfrontiersin.org These polymers are central to the field of organic electronics due to their excellent charge transport properties and tunable optoelectronic characteristics.
The synthesis of DPP-based polymers often involves transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polycondensation (DArP). rsc.orgrsc.org These methods allow for the combination of electron-deficient DPP units with various electron-rich aromatic co-monomers to create donor-acceptor (D-A) polymers. This D-A architecture is highly effective for lowering the polymer's band gap, leading to broad absorption in the visible and near-infrared regions, which is advantageous for applications in organic solar cells and photodetectors. nih.govrsc.org
The strong intermolecular π-π stacking and planarity of the DPP core facilitate efficient charge transport. frontiersin.org As a result, DPP-based polymers are among the best-performing semiconductors for organic thin-film transistors (OTFTs), with charge carrier mobilities exceeding 10 cm² V⁻¹ s⁻¹. The properties of these polymers can be finely tuned by modifying the phenyl substituents on the DPP core or by altering the comonomer unit, influencing their solubility, energy levels, and solid-state packing. nih.gov Research continues to focus on developing new DPP-based polymers with improved processability, stability, and performance for next-generation flexible electronics. rsc.org
| Polymer Name | Comonomer | Band Gap (eV) | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| P-isoDPP-DTS | Dithienosilole | 1.53 | General purpose D-A polymer | Exhibits a low band gap and high thermal stability. | rsc.org |
| P-isoDPP-BDT | Benzodithiophene | 1.67 | General purpose D-A polymer | Shows reversible electrochromism. | rsc.org |
| Fu-F | (E)-1,2-bis(3,4-difluorothien-2-yl)ethene | Not specified | n-type OTFT | Achieved electron mobility up to 2.79 cm² V⁻¹ s⁻¹ when processed from a non-chlorinated solvent. | rsc.org |
| PBDTT-DPPFu | Benzo[1,2-b:4,5-b′]dithiophene (BDTT) | Not specified | OFET | Ring-fusion enhances intermolecular interactions and improves charge carrier mobility compared to non-fused analogue. | researchgate.net |
Synthesis of Diphenylpyrrole-Incorporated Conjugated Polymers for Electronic Applications
The creation of high-performance electronic materials hinges on the precise synthesis of conjugated polymers. For diphenylpyrrole-based polymers, the Stille coupling reaction is a common and effective method of polymerization. nih.gov This palladium-catalyzed reaction typically involves coupling a bis(trimethylstannyl) derivative of a donor monomer with a dibromo-substituted diphenylpyrrole-based acceptor monomer. nih.gov The reaction is often carried out in a solvent like toluene (B28343) under reflux conditions for approximately 24 hours. nih.gov
A key strategy in synthesizing these polymers is the incorporation of various aromatic or heterocyclic units to form donor-acceptor (D-A) copolymers. For example, a benzo[1,2-b:4,5-b′]dithiophene (BDT) unit can serve as the donor, while a DPP derivative acts as the acceptor. nih.govresearchgate.net Similarly, other donor units like bithiophene (BT) and biselenophene (BSe) have been successfully copolymerized with DPP derivatives. nih.gov
To ensure that the resulting polymers are soluble and can be processed from solution for device fabrication, alkyl side chains are attached to the DPP core or the flanking thiophene rings. nih.govnih.gov These solubilizing groups are crucial for enabling low-cost manufacturing of electronic devices. nih.gov After polymerization, the crude polymer is typically purified through methods like Soxhlet extraction and column chromatography to remove impurities and low molecular weight oligomers. nih.gov
Examples of synthesized polymers include PBDTT-DPP, which consists of a BDT donor and a DPP acceptor, and its ring-fused counterpart, PBDTT-DPPFu. nih.gov Another set of examples are PTTDPP-BT and PTTDPP-BSe, which were designed to study the effect of incorporating bithiophene and biselenophene units, respectively. nih.gov
Modulation of Optical and Electronic Properties in Polymeric Architectures
A significant advantage of using diphenylpyrrole derivatives in conjugated polymers is the ability to fine-tune their optical and electronic properties through strategic molecular design. These properties are critical for the performance of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Key properties that can be modulated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the polymer's charge injection/extraction capabilities and its open-circuit voltage in a solar cell. The HOMO-LUMO gap also dictates the polymer's absorption spectrum.
Several strategies are employed to modulate these properties:
Fluorination : The introduction of fluorine atoms to the diphenyl-diketopyrrolopyrrole structure can influence the polymer backbone's planarity through intramolecular F⋯S interactions. researchgate.net The position of the fluorine atoms is crucial; meta-fluorination tends to cause a red-shift in the absorption spectrum, while ortho-fluorination has a minimal effect. researchgate.net However, fluorination has been observed to have only a very small influence on the HOMO and LUMO energy levels. researchgate.net
Ring Fusion : Creating a more rigid and planar polymer backbone through ring-fusion of the DPP unit can enhance intermolecular interactions. nih.gov This strategy leads to a strong bathochromic (red) shift in the absorption maxima due to the extended conjugation length. nih.gov For instance, the ring-fused polymer PBDTT-DPPFu shows a redshifted absorption compared to its non-fused counterpart, PBDTT-DPP. nih.gov
Comonomer Selection : The choice of the donor unit copolymerized with the DPP acceptor significantly impacts the electronic properties. The use of stronger electron-donating comonomers like biselenophene (BSe) compared to bithiophene (BT) can alter the frontier molecular orbital energy levels. nih.gov Due to the stronger electron-donating ability of sulfur, polymers with bithiophene (PTTDPP-BT) exhibit slightly higher HOMO/LUMO levels compared to those with biselenophene (PTTDPP-BSe). nih.gov Fusing pyrrole moieties with other stable aromatic systems like thiophene can also enhance air stability by lowering the HOMO level. nih.gov
The table below summarizes the optical and electronic properties of several diphenylpyrrole-based polymers, illustrating the impact of different molecular design strategies.
| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Absorption λmax (nm) |
| PBDTT-DPP | BDTT | DPP | -5.35 | -3.53 | 1.82 | 652 |
| PBDTT-DPPFu | BDTT | Fused DPP | -5.46 | -3.61 | 1.85 | 694 |
| PTTDPP-BT | Bithiophene | Thieno[3,2-b]thiophene-DPP | -5.25 | -3.51 | 1.74 | 763 (in film) |
| PTTDPP-BSe | Biselenophene | Thieno[3,2-b]thiophene-DPP | -5.28 | -3.55 | 1.73 | 774 (in film) |
Data sourced from multiple research findings. nih.govnih.gov
Advanced Characterization of Diphenylpyrrole-Based Polymeric Materials
A comprehensive understanding of the structure-property relationships in diphenylpyrrole-based polymers requires a suite of advanced characterization techniques. These methods probe the materials from the molecular to the macroscopic level, providing insights into their chemical structure, thermal stability, morphology, and electronic behavior.
Spectroscopic and Structural Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized monomers and polymers. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups within the polymer, confirming the successful incorporation of different monomer units. nih.govmdpi.com
UV-Vis Spectroscopy : This technique is used to investigate the optical properties of the polymers in solution and as thin films, determining their absorption range and the optical bandgap. nih.gov
Thermal Properties Analysis:
Thermogravimetric Analysis (TGA) : TGA is employed to assess the thermal stability of the polymers, identifying the temperature at which they begin to decompose. For example, the polymer PDPPTT-FT showed excellent stability up to 390 °C. researchgate.net
Differential Scanning Calorimetry (DSC) : DSC helps determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which are crucial for understanding the material's processing window and morphology. nih.govmdpi.com
Morphological and Crystallinity Characterization:
X-ray Diffraction (XRD) : Techniques like Grazing Incidence X-ray Diffraction (GIXD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful tools for probing the molecular packing and crystallinity of polymer thin films. researchgate.netresearchgate.net These methods reveal information about the orientation of polymer chains (e.g., "edge-on" or "face-on"), which is critical for charge transport. For example, GIWAXS results indicated that the polymer PDPPTT-FT is highly crystalline, facilitating carrier migration. researchgate.net
Resonant Soft X-ray Scattering (RSoXS) : RSoXS is used to characterize the phase-separated domain sizes in polymer blend films, such as those used in organic solar cells. researchgate.net
Computational and Electrochemical Analysis:
Density Functional Theory (DFT) Calculations : DFT is a computational method used to model the geometry and electronic properties of the polymers. mdpi.com It provides theoretical values for HOMO/LUMO energy levels and can predict the planarity of the polymer backbone. nih.govresearchgate.net
Cyclic Voltammetry (CV) : CV is an electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of the polymers. nih.gov
The following table outlines key characterization techniques and their specific applications in the study of diphenylpyrrole-based polymers.
| Technique | Purpose | Information Obtained |
| NMR, FTIR | Chemical Structure Verification | Confirmation of molecular structure, functional groups, and purity. nih.gov |
| TGA, DSC | Thermal Property Analysis | Decomposition temperature, thermal stability, glass transition, melting point. mdpi.comresearchgate.net |
| UV-Vis Spectroscopy | Optical Property Analysis | Absorption spectra, optical bandgap. nih.gov |
| GIXD, GIWAXS | Morphological Analysis | Polymer chain packing, crystallinity, orientation. researchgate.netresearchgate.net |
| Cyclic Voltammetry | Electrochemical Analysis | Experimental HOMO/LUMO energy levels. nih.gov |
| DFT Calculations | Theoretical Modeling | Theoretical HOMO/LUMO levels, molecular geometry, electron distribution. nih.govmdpi.com |
Chemical Sensing Applications Beyond Anion Recognition
While pyrrole-based systems are well-known for anion recognition, recent research has expanded the application of diphenylpyrrole derivatives to the detection of other important analytes, including metal cations and neutral biomolecules. These sensors often operate via a colorimetric or fluorescent response, allowing for sensitive and selective detection.
Cation Sensing: Diphenylpyrrole derivatives have been engineered as effective chemosensors for various metal ions. For instance, novel photoactive diketopyrrolopyrrole-rhodamine conjugates have been synthesized for the selective detection of copper (Cu²⁺) and lithium (Li⁺) cations. nih.gov These sensors exhibit a rapid colorimetric and fluorescent "turn-on" response upon binding with Cu²⁺. nih.gov The resulting sensor-Cu²⁺ complex can then be used in a displacement assay to detect Li⁺, which causes a decrease in the fluorescence emission. nih.gov In another study, diphenyl derivatives were designed as "ON-OFF-ON" fluorescent probes for iron (Fe³⁺) and hydrogen sulfide. The probe's fluorescence is initially quenched by the paramagnetic Fe³⁺ ion and is subsequently restored upon the addition of S²⁻. researchgate.net
Biosensing and Neutral Molecule Detection: The versatility of the diphenylpyrrole scaffold extends to the realm of biosensing. A biosensor based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole copolymerized with pyrrole has been developed for the detection of catechol and L-tyrosine. researchgate.net In this system, the enzyme polyphenol oxidase is immobilized on the copolymer film, and the sensor's response is characterized by the enzyme's kinetic parameters. researchgate.net Furthermore, dithienopyrrole derivatives combined with pyrene (B120774) have been shown to act as fluorescent chemosensors for the pesticide mesotrione. scielo.br The detection mechanism is based on fluorescence quenching of the sensor molecule upon interaction with the pesticide. scielo.br These examples highlight the successful application of functionalized diphenylpyrroles in detecting neutral molecules of biological and environmental significance.
Future Research Directions and Emerging Opportunities in Diphenylpyrrole Chemistry
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The future of diphenylpyrrole synthesis lies in the development of methodologies that are not only efficient but also environmentally benign, maximizing atom economy and minimizing waste. researchgate.netnih.gov Traditional multi-step syntheses are gradually being replaced by more streamlined and sustainable approaches.
A primary focus will be on refining and expanding green synthetic protocols. This includes the increased use of microwave-assisted organic synthesis (MAOS), which has been shown to reduce reaction times, increase yields, and often eliminate the need for conventional solvents in the synthesis of various pyrrole (B145914) derivatives. figshare.com Similarly, solvent-free or "neat" reaction conditions represent another promising avenue, reducing the environmental impact associated with solvent use and disposal. ljmu.ac.uk The Paal-Knorr reaction, a classic and high-atom-economy method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, continues to be optimized with greener catalysts and conditions. semanticscholar.orgfrontiersin.org Research is moving towards utilizing biodegradable and recyclable catalysts, such as certain acidic resins or bio-based acids like lactic acid, often in aqueous media, to further enhance the sustainability of these reactions. sciencepub.netsci-hub.se
The overarching goal is to create a toolbox of synthetic methods for diphenylpyrrole and its derivatives that align with the principles of green chemistry, as summarized in the table below.
| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, solvent reduction | Solid supports (e.g., alumina, silica) |
| Solvent-Free Reactions | Elimination of solvent waste, simplified workup | Neat reaction conditions, mechanochemistry |
| Green Paal-Knorr Variants | Use of non-toxic catalysts, aqueous media | Lactic acid, sodium dodecyl sulfate (B86663) (SDS) |
| Advanced Catalysis | High atom economy, direct functionalization | Palladium complexes, earth-abundant metal catalysts |
| Multi-Component Reactions | High efficiency, molecular complexity in one step | Various catalysts under optimized conditions |
This table provides a summary of emerging sustainable synthetic strategies applicable to diphenylpyrrole chemistry.
Exploration of Advanced Spectroscopic Techniques for In-Situ Monitoring and Real-Time Analysis of Reactions and Material Processes
A deeper understanding of the mechanisms governing the formation and behavior of diphenylpyrrole-based materials requires moving beyond conventional post-synthesis characterization. The future lies in the application of advanced spectroscopic techniques for in-situ and real-time (operando) monitoring. nih.gov These methods provide dynamic information on reaction kinetics, intermediate species, and the evolution of material properties as they happen. figshare.com
For monitoring synthetic reactions, techniques like in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy are invaluable. rsc.org They can track the consumption of reactants and the formation of products in real-time by monitoring characteristic vibrational modes, providing crucial data for reaction optimization and mechanistic elucidation. Coupling these spectroscopic methods with reaction vessels allows for continuous analysis under actual process conditions, a concept central to operando spectroscopy. mdpi.comresearchgate.net This approach is particularly powerful for understanding catalytic cycles and identifying transient intermediates in the synthesis of diphenylpyrrole derivatives. sciencepub.net
In the context of material processing, especially for optoelectronic applications, real-time spectroscopic ellipsometry (RTSE) is an emerging tool. mdpi.com RTSE can monitor the deposition of thin films of diphenylpyrrole-based polymers or small molecules, providing precise, real-time data on film thickness, morphology, and optical properties during processes like spin-coating or roll-to-roll fabrication. utexas.edu This allows for precise control over the final device structure and properties.
Furthermore, ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are crucial for probing the photophysical processes in diphenylpyrrole materials on femtosecond to microsecond timescales. semanticscholar.org This is essential for understanding charge generation, separation, and recombination in solar cells or the dynamics of excited states in OLEDs, providing direct feedback for the design of more efficient materials. The combination of multiple in-situ techniques (e.g., simultaneous Raman and UV-Vis spectroscopy) will offer a more complete picture of the structure-property-performance relationships in these advanced materials. nih.gov
| Spectroscopic Technique | Information Obtained (In-Situ/Real-Time) | Application Area |
| FT-IR/Raman Spectroscopy | Reaction kinetics, intermediate identification, product formation | Synthesis and Polymerization |
| UV-Vis Spectroscopy | Changes in electronic structure, reaction progress | Synthesis, Photophysics |
| Spectroscopic Ellipsometry | Film thickness, morphology, optical constants | Thin-Film Deposition |
| Transient Absorption Spectroscopy | Excited-state dynamics, charge carrier behavior | Optoelectronic Device Physics |
| Operando Spectroscopy | Catalyst structure-activity relationships | Catalytic Synthesis |
This table summarizes advanced spectroscopic techniques and their applications in real-time analysis of diphenylpyrrole chemistry and materials.
Integration of Computational Design for Rational Material Engineering and Property Prediction
Computational chemistry is transitioning from a tool for post-hoc explanation to a predictive engine for the rational design of new materials. For diphenylpyrrole chemistry, the integration of computational modeling, particularly Density Functional Theory (DFT), will accelerate the discovery of novel derivatives with targeted properties for specific applications. rsc.org
DFT calculations are highly effective for predicting the fundamental electronic and geometric properties of molecules before they are synthesized. ljmu.ac.uk For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of new diphenylpyrrole derivatives. nih.gov This is critical for designing materials for organic electronics, as the HOMO/LUMO levels determine charge injection/extraction efficiency in OLEDs and the open-circuit voltage in organic solar cells. figshare.commdpi.com Time-dependent DFT (TD-DFT) can further predict UV-Vis absorption spectra, allowing for the in-silico screening of molecules for desired optical properties. figshare.com
Molecular modeling and simulation also play a crucial role in predicting the solid-state morphology of diphenylpyrrole materials. Understanding how molecules pack in a thin film is essential, as it dictates charge transport properties. Computational methods can predict intermolecular interactions, such as π-π stacking distances, and simulate self-assembly processes, providing insights that guide the design of molecules with improved solid-state ordering. utexas.edu
Beyond DFT, the rise of machine learning (ML) and artificial intelligence (AI) offers new opportunities for high-throughput virtual screening. sciencepub.netmdpi.com ML models can be trained on existing experimental and computational data to predict the properties of vast libraries of virtual diphenylpyrrole compounds far more rapidly than is possible with DFT alone. semanticscholar.orgmdpi.comhw.ac.uk This "inverse design" approach, where a desired property is specified and the model generates candidate molecules, will become an increasingly powerful tool for discovering next-generation materials based on the diphenylpyrrole scaffold. mdpi.com
| Computational Method | Predicted Properties | Impact on Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO energies, geometry, vibrational frequencies | Design for optoelectronics, catalyst screening |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption/emission spectra | Tuning of optical properties, color prediction |
| Molecular Dynamics (MD) | Solid-state packing, morphology, self-assembly | Optimization of charge transport properties |
| Machine Learning (ML) | High-throughput property prediction, QSAR | Accelerated discovery of new materials |
This table outlines key computational methods and their role in the rational design of diphenylpyrrole-based materials.
Expansion of Applications in Emerging Optoelectronics and Renewable Energy Technologies
While the parent 1H-Pyrrole, diphenyl- core is a foundational structure, its derivatives, particularly diketopyrrolopyrrole (DPP) analogues, have demonstrated immense potential in optoelectronics. rsc.orgutexas.edu Future research will focus on expanding these applications by leveraging the unique electronic properties of the diphenylpyrrole scaffold.
In the realm of organic solar cells (OSCs) , diphenylpyrrole derivatives can be engineered as key components. The core can serve as an electron-rich donor unit in donor-acceptor (D-A) type polymers and small molecules. researchgate.net By strategically functionalizing the phenyl rings or the pyrrole nitrogen, the electronic properties can be finely tuned to achieve broad solar spectrum absorption and optimal energy level alignment with fullerene or non-fullerene acceptors for efficient charge separation. ljmu.ac.uksemanticscholar.org The extensive knowledge gained from DPP-based solar cells, which have achieved high power conversion efficiencies, provides a clear roadmap for designing high-performance materials based on the simpler diphenylpyrrole core. mdpi.comnih.gov
Diphenylpyrrole-based materials are also promising for organic light-emitting diodes (OLEDs) . sci-hub.seresearchgate.net Their rigid, aromatic structure can lead to high thermal stability and good charge-transporting properties. They can be designed as host materials for phosphorescent emitters or as hole-transporting materials. nih.gov By modifying the diphenylpyrrole core to incorporate different functional groups, it is possible to tune the emission color and improve device efficiency and lifetime.
Furthermore, there is a growing interest in using pyrrole-containing molecules in perovskite solar cells (PSCs) , the fastest-advancing solar technology. sciencepub.net Diphenylpyrrole derivatives can be designed as novel hole-transporting materials (HTMs) to replace the current standards, potentially offering improved stability and lower cost. nih.gov The pyrrole moiety itself has been shown to passivate defects in perovskite films, improving both efficiency and stability, suggesting that diphenylpyrrole-based HTMs could offer multifunctional benefits. mdpi.com
| Technology | Role of Diphenylpyrrole Derivatives | Key Research Goal |
| Organic Solar Cells (OSCs) | Donor materials, Acceptor materials | Broad absorption, high charge mobility, high efficiency |
| Organic Light-Emitting Diodes (OLEDs) | Host materials, Hole-transporting materials | High efficiency, long lifetime, color purity |
| Perovskite Solar Cells (PSCs) | Hole-transporting materials, Interfacial modifiers | High efficiency, enhanced stability, low cost |
This table highlights the potential applications of diphenylpyrrole derivatives in emerging energy technologies.
Investigation of New Supramolecular Assemblies and Molecular Devices with Tunable Recognition Properties
The non-covalent interactions inherent to the 1H-Pyrrole, diphenyl- structure—namely the hydrogen-bonding capability of the pyrrole N-H group and the π-π stacking potential of the phenyl rings—make it an excellent building block for supramolecular chemistry. mdpi.commdpi.com Future research will increasingly exploit these interactions to create complex, functional assemblies and molecular devices.
One major direction is the design of supramolecular polymers . Similar to diphenyl-diketopyrrolopyrrole (DPDPP), which forms well-ordered, hydrogen-bonded assemblies, 1H-Pyrrole, diphenyl- can be expected to self-assemble into fibrous or sheet-like nanostructures. figshare.comljmu.ac.uk By modifying the phenyl groups with solubilizing chains, solution-processable supramolecular polymers can be developed for applications in printable electronics and sensors. The interplay between hydrogen bonding and π-stacking will be a key parameter to control in order to tune the morphology and electronic properties of these assemblies. rsc.org
Another significant opportunity lies in the field of anion recognition and sensing . mdpi.com The pyrrole N-H group is a well-established hydrogen bond donor for anions. nih.gov By incorporating the diphenylpyrrole unit into macrocyclic architectures, such as calix rsc.orgpyrroles or novel designs, highly selective and sensitive receptors for specific anions like fluoride (B91410) or chloride can be created. nih.gov The binding event can be transduced into an optical signal (colorimetric or fluorescent change), forming the basis of a chemical sensor. hw.ac.uk The phenyl groups provide a rigid scaffold and can be functionalized to further tune the size and electronic nature of the binding cavity, thereby programming the receptor for a specific target. nih.govresearchgate.net
The development of molecular devices based on these recognition properties is a culminating goal. For example, a diphenylpyrrole-based receptor could be integrated into a polymer matrix to create a sensing device for environmental monitoring. utexas.edu By attaching photoactive units, such as a BODIPY dye, to the diphenylpyrrole scaffold, molecular rotors or switches can be designed where the recognition event modulates the photophysical properties, such as through Förster resonance energy transfer (FRET). This allows for the creation of sophisticated molecular machines and logic gates with tunable properties. sciencepub.net
| Supramolecular System | Driving Interactions | Potential Application |
| Self-Assembled Polymers | H-bonding, π-π stacking | Organic electronics, nanostructured materials |
| Macrocyclic Receptors | H-bonding, electrostatic | Anion sensing, selective ion transport |
| Molecular Switches/Rotors | H-bonding, FRET | Molecular logic gates, chemosensors |
| Porous Organic Polymers | Covalent linkage of units | Heterogeneous catalysis, chemical separations |
This table summarizes the emerging opportunities for diphenylpyrrole in supramolecular chemistry and molecular devices.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing diphenylpyrrole derivatives, and how is the Paal-Knorr synthesis optimized for this purpose?
- Methodological Answer: The Paal-Knorr synthesis is a cornerstone method for pyrrole derivatives, utilizing 1,4-dicarbonyl compounds reacted with ammonia or its derivatives. For diphenylpyrrole, substituted 1,4-diketones (e.g., diphenyl-substituted precursors) are condensed with ammonia under reflux. Critical parameters include ammonia concentration (excess for higher yields), solvent choice (e.g., ethanol or THF), and reaction time (typically 6-12 hours). Post-synthesis purification via column chromatography (ethyl acetate/hexane) ensures product integrity .
Q. What purification techniques are most effective for isolating diphenylpyrrole derivatives from complex mixtures?
- Methodological Answer: Column chromatography with gradient elution (e.g., ethyl acetate/hexane, 1:4 to 1:1) is widely used, particularly for sulfonated or halogenated derivatives. Recrystallization from polar solvents (e.g., 2-propanol or methanol) improves purity, as demonstrated in the isolation of 4-aroyl-3-sulfonylpyrroles. For volatile byproducts, fractional distillation may be employed for low-molecular-weight analogs .
Q. How can Grignard reagents be leveraged to functionalize the pyrrole ring, and what conditions maximize yield?
- Methodological Answer: Propynyl Grignard reagents (e.g., 1-propynylmagnesium bromide) react with aryl aldehydes at 0°C in THF, followed by gradual warming to room temperature. Acid quenching (1.5 N HCl) and extraction with ethyl acetate yield propargyl alcohols, which can be cyclized to pyrroles. Stoichiometric control (1.1 equiv Grignard) and anhydrous conditions are critical for yields exceeding 85% .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., NH-O hydrogen bonds) influence the stability and reactivity of diphenylpyrrole in different solvents?
- Methodological Answer: Computational studies (DFT or MP2) reveal that NH-O interactions with solvents like acetone or water stabilize the pyrrole’s tautomeric forms. For example, the NH group in 1H-pyrrole forms hydrogen bonds with acetone (binding energy ~2.5 kcal/mol), altering reactivity in nucleophilic substitutions. Experimental validation via IR spectroscopy (NH stretching shifts) and NMR (solvent-induced chemical shifts) corroborates these interactions .
Q. What strategies resolve contradictions in reported spectroscopic data for diphenylpyrrole derivatives?
- Methodological Answer: Cross-referencing with NIST’s thermochemical databases (e.g., boiling points, IR spectra) ensures data accuracy. For NMR discrepancies, standardized solvent systems (e.g., CDCl3 with TMS) and purity validation via HPLC (≥95% purity) mitigate variability. Conflicting mass spectrometry peaks may arise from isotopic patterns (e.g., brominated derivatives), requiring high-resolution MS for confirmation .
Q. In SAR studies of diphenylpyrrole-based antimycobacterial agents, which structural modifications enhance potency while minimizing toxicity?
- Methodological Answer: Introducing electron-withdrawing groups (e.g., fluorine at the 4-phenyl position) enhances target binding by increasing electrophilicity. Alkyl chains at the pyrrole nitrogen improve lipid solubility (logP optimization), as seen in diarylpyrroles with thiomorpholine substituents. Toxicity is reduced by avoiding reactive groups (e.g., free thiols) and prioritizing metabolically stable moieties (e.g., methyl groups) .
Q. How can regioselective functionalization of diphenylpyrrole be achieved for applications in fused heterocycles?
- Methodological Answer: Allenyl and aldehyde groups are introduced at positions 1 and 2 of the pyrrole ring via palladium-catalyzed cross-coupling (e.g., Sonogashira for alkynes) or Vilsmeier-Haack formylation. Subsequent cyclization with nitrile imines or diazomethane yields pyrrole-fused pyrazoles or isoxazoles. Reaction conditions (e.g., −20°C for diazomethane addition) ensure regioselectivity .
Methodological Considerations for Data Interpretation
- Contradictory Thermochemical Data: Compare experimental (e.g., NIST-reported boiling points) with computational predictions (DFT/B3LYP). Discrepancies >5% may indicate impurities or measurement artifacts .
- Analytical Detection in Complex Matrices: Use GC/MSD with selective ion monitoring (SIM) for trace detection, as applied to 1-(2-furanylmethyl)-1H-pyrrole in coffee volatiles. Headspace sampling minimizes matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
